molecular formula C17H13F3N4O2S2 B2888359 5-cyclopropyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1351591-00-8

5-cyclopropyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2888359
CAS No.: 1351591-00-8
M. Wt: 426.43
InChI Key: PJXGWFMTLOXVAT-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H13F3N4O2S2 and its molecular weight is 426.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of thiobenzamides and isoxazoles, compounds structurally related to the chemical , revealing their utility in generating heterocyclic compounds. Barrett (1978) demonstrated reactions of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride, leading to various thiazoles and emphasizing the distinct pathways of N-substituted thiobenzamides compared to their benzamide analogues (Barrett, 1978). Similarly, Sokolov et al. (2014) focused on the cyclocondensation of methyl isoxazole derivatives with 1,3-binucleophiles, resulting in compounds containing trifluoromethyl groups, showcasing the synthetic versatility of isoxazole-based compounds (Sokolov, Aksinenko, & Martynov, 2014).

Potential for Asymmetric Synthesis and Drug Design

The development of asymmetric synthesis tools is another significant application, as demonstrated by Regainia et al. (2000), who reported on cyclosulfamides synthesized from amino acids and chlorosulfonyl isocyanate. This research outlines a method for accessing five-membered cyclosulfamides, valuable for asymmetric synthesis, indicating the compound's potential in creating bioactive molecules with specific configurations (Regainia et al., 2000).

Herbicidal Activity

A distinct application area for similar compounds includes the development of herbicides, as Sun et al. (2020) demonstrated with N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. These compounds, designed through a multitarget drug design strategy, showed promising herbicidal activity, underscoring the potential agricultural applications of such chemicals (Sun, Ji, Wei, & Ji, 2020).

Anticancer Potential

Furthermore, the exploration of anticancer properties is a critical research application. Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating potent anticancer activity. This study illustrates the compound's relevance in the development of new anticancer agents, providing a basis for further pharmacological investigation (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Properties

IUPAC Name

5-cyclopropyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S2/c18-17(19,20)11-3-1-2-9(6-11)8-27-16-23-22-15(28-16)21-14(25)12-7-13(26-24-12)10-4-5-10/h1-3,6-7,10H,4-5,8H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXGWFMTLOXVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.